Cas no 87219-29-2 ((S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate)

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate structure
87219-29-2 structure
Nome del prodotto:(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
Numero CAS:87219-29-2
MF:C12H13NO4
MW:235.235923528671
MDL:MFCD00216569
CID:61060
PubChem ID:24866101

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(?-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-Benzyl-5-oxo-tetrahydro-furan-3-ylcarbamate
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester (9CI)
    • (S)-(Tetrahydro-5-oxo-3-furanyl)carbamic acid phenylmethyl ester
    • (S)-3-[(benzyloxycarbonyl)amino]-g-butyrolactone
    • (S)-beta-(Carbobenzoxyamino)-gamma-butyrolactone
    • (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
    • Benzyl (S)-(?)-tetrahydro-5-oxo-3-furanylcarbamate
    • benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate
    • Cbz-S-3-Amino-γ-butyrolactone
    • (S)-β-(Benzyloxycarbonylamino)-γ-butyrolactone
    • (S)-4-(Benzyloxycarbonylamino)tetrahydrofuran-2-one
    • Benzyl (S)-Tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-4-(Carbobenzoxyamino)tetrahydrofuran-2-one
    • (S)-β-(Cbz-amino)-γ-butyrolactone
    • (S)-4-(Cbz-amino)tetrahydrofuran-2-one
    • Carbamic acid, (tetrahydro-5-oxo-3-furanyl)-, phenylmethyl ester, (S)- (ZCI)
    • Phenylmethyl N-[(3S)-tetrahydro-5-oxo-3-furanyl]carbamate (ACI)
    • (S)-3-[(Benzyloxycarbonyl)amino]-γ-butryolactone
    • benzyl(3s)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, 97%
    • Benzyl [(3S)-5-oxooxolan-3-yl]carbamate
    • phenylmethyl [(3S)-5-oxotetrahydro-3-furanyl]carbamate
    • C2995
    • benzyl (3S)-5-oxotetrahydro-3-furanylcarbamate
    • TimTec1_001478
    • (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamic acid benzyl ester
    • NCGC00174387-01
    • AKOS015855229
    • MFCD00216569
    • AC-5675
    • 87219-29-2
    • DTXSID30351330
    • HMS3052H04
    • benzyl (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-benzyl 5-oxotetrahydrofuran-3-ylcarbamate
    • (S)-beta-(Cbz-amino)-gamma-butyrolactone
    • N-((3S)-5-oxo(3-2,3,4-trihydrofuryl))(phenylmethoxy)carboxamide
    • SMR001223775
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester
    • Benzyl(S)-(-)-tetrahydro-5-oxo-3-furanyl-carbama
    • MLS001360530
    • (R)-benzyl 5-oxo-tetrahydrofuran-3-ylcarbamate
    • 3-(S)-((carbobenzyloxy)amino)-gamma-butyrolactone
    • Benzyl 5-oxotetrahydro-3-furanylcarbamate #
    • HMS1538D04
    • DS-1085
    • SCHEMBL78362
    • CHEMBL94403
    • CS-D0115
    • MDL: MFCD00216569
    • Inchi: 1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
    • Chiave InChI: BNIBNUOPVTZWRT-JTQLQIEISA-N
    • Sorrisi: N([C@H]1CC(=O)OC1)C(=O)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 235.084458g/mol
  • Carica superficiale: 0
  • XLogP3: 1.1
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 4
  • Massa monoisotopica: 235.084458g/mol
  • Massa monoisotopica: 235.084458g/mol
  • Superficie polare topologica: 64.6Ų
  • Conta atomi pesanti: 17
  • Complessità: 286
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: 4
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.27
  • Punto di fusione: 103.0 to 107.0 deg-C
  • Punto di ebollizione: 466°C at 760 mmHg
  • Punto di infiammabilità: 235.7±28.4 °C
  • Indice di rifrazione: 1.561
  • PSA: 64.63000
  • LogP: 1.61920
  • Solubilità: Non determinato
  • Attività ottica: [α]21/D −49°, c = 1 in acetone

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H317
  • Dichiarazione di avvertimento: P280
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 43
  • Istruzioni di sicurezza: 36/37
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Sealed in dry,2-8°C

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Dati doganali

  • CODICE SA:2932190090
  • Dati doganali:

    Codice doganale cinese:

    2932190090

    Panoramica:

    2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-10g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
10g
¥564.0 2022-04-28
abcr
AB436188-1 g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, 98%; .
87219-29-2 98%
1g
€51.40 2023-06-16
eNovation Chemicals LLC
D692778-10g
(S)-4-(Cbz-amino)-2-oxotetrahydrofuran
87219-29-2 98%
10g
$70 2024-07-20
eNovation Chemicals LLC
D488518-1kg
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
1kg
$3250 2024-06-05
TRC
B296185-1g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2
1g
$ 190.00 2023-04-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021747-10g
(S)-4-(Cbz-amino)-2-oxotetrahydrofuran
87219-29-2 ≥98%
10g
¥250.00 2024-07-10
Ambeed
A104813-1g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
87219-29-2 97%
1g
$10.0 2024-04-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-5g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
5g
¥322.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-1g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
1g
¥77.0 2022-04-28
TRC
B296185-100mg
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2
100mg
$ 64.00 2023-04-18

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
Riferimento
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
Riferimento
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Lithium borohydride Catalysts: Sodium borohydride
Riferimento
Development of chiral β-dicarbonyl equivalents. Enantiodivergent alkylation of aspartic acid
McGarvey, Glenn J.; et al, Tetrahedron Letters, 1983, 24(27), 2733-6

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

Synthetic Routes 5

Condizioni di reazione
Riferimento
L-Aspartic acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Acetic anhydride ;  1 min
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
Riferimento
Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-oxac) motif in a polypeptide chain: synthesis and conformational analysis
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2003, 1(2), 247-250

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Glucose ,  Oxygen Catalysts: NADPH ,  Glucose dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, 30 °C
Riferimento
Baeyer-Villiger monooxygenase-catalyzed desymmetrizations of cyclobutanones. Application to the synthesis of valuable spirolactones
Rodriguez-Mata, Maria; et al, Tetrahedron, 2016, 72(46), 7268-7275

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Riferimento
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
Riferimento
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
1.2 Solvents: Water ;  15 min, rt
Riferimento
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Riferimento
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

Synthetic Routes 13

Condizioni di reazione
Riferimento
L-Aspartic Acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  30 min, 0 °C
1.2 16 h, reflux
1.3 Reagents: Sodium carbonate ;  16 h, reflux
1.4 Reagents: Sodium carbonate ;  reflux → 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
Riferimento
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  25 °C; 25 °C → 0 °C; 12 h, rt
1.2 Reagents: Citric acid Solvents: Water ;  0 °C
2.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
2.2 Solvents: Water ;  15 min, rt
Riferimento
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
Synthesis of cis-substituted β-lactams, potential intermediates for cis-carbapenems, from L-aspartic acid
Takahashi, Yoshio; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 3020-4

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Raw materials

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Preparation Products

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:87219-29-2)Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
sfd12300
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta